N-[5-[2-[(4-fluorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Overview
Description
N-[5-[2-[(4-fluorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is a useful research compound. Its molecular formula is C23H18FN3OS2 and its molecular weight is 435.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(5-{2-[(4-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is 435.08753272 g/mol and the complexity rating of the compound is 541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial and Nematicidal Activities
A study conducted by Lu et al. (2020) designed and synthesized a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties, which exhibited promising antibacterial activities against various bacteria and showed significant nematicidal activity. These compounds, including analogs similar in structure to the specified compound, demonstrated potential as leads for the design of antibacterial agents, with one showing superior activity to established treatments in causing cell membrane rupture of Xanthomonas oryzae pv. Oryzae (Xoo) (Lu et al., 2020).
Anticonvulsant Activities
Another research highlighted the synthesis and evaluation of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives for their anticonvulsant activities. This study underscores the structure-activity relationships of these compounds, revealing that certain derivatives offer excellent protection against seizures, suggesting their potential as novel anticonvulsant agents (Kohn et al., 1993).
Anticancer and Enzyme Inhibition
Research by Shukla et al. (2012) on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, aiming at glutaminase inhibition, revealed that certain analogs not only retained the potency of BPTES but also showed improved solubility and significant efficacy in inhibiting the growth of human lymphoma B cells. This indicates the potential of these compounds in cancer therapy by targeting metabolic pathways (Shukla et al., 2012).
Anticancer Screening of Imidazothiadiazole Analogs
A study by Abu-Melha (2021) synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and evaluated their cytotoxic activities against various cancer cell lines. The findings revealed that certain derivatives exhibited potent cytotoxic effects, especially against breast cancer, demonstrating the potential of these compounds as anticancer agents (Abu-Melha, 2021).
Anti-inflammatory Activity
Research by Sunder and Maleraju (2013) on N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides revealed significant anti-inflammatory activity among the synthesized derivatives. This suggests the therapeutic potential of these compounds in treating inflammatory conditions (Sunder & Maleraju, 2013).
Properties
IUPAC Name |
N-[5-[2-[(4-fluorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3OS2/c24-18-12-10-17(11-13-18)15-29-20-9-5-4-8-19(20)22-26-27-23(30-22)25-21(28)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,25,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIFWGKNMYWSQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C3=CC=CC=C3SCC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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